3-[2-(4-Iodophenoxy)acetamido]benzoic acid
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Overview
Description
3-[2-(4-Iodophenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodophenoxy group and an acetamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and a suitable oxidizing agent.
Etherification: 4-Iodophenol is then reacted with chloroacetic acid to form 4-iodophenoxyacetic acid.
Amidation: The 4-iodophenoxyacetic acid is then reacted with 3-aminobenzoic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Iodophenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[2-(4-Iodophenoxy)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the iodophenoxy group.
3-Amino-2,4,6-triiodobenzoic acid: Contains multiple iodine atoms but differs in the position and number of substituents.
Uniqueness
3-[2-(4-Iodophenoxy)acetamido]benzoic acid is unique due to the presence of both the iodophenoxy and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.
Properties
CAS No. |
649773-75-1 |
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Molecular Formula |
C15H12INO4 |
Molecular Weight |
397.16 g/mol |
IUPAC Name |
3-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12INO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI Key |
IDFZNONGOKQIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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